Methyl 2-(sulfinylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(sulfinylamino)benzoate is an organic compound with a complex structure that includes a benzoic acid core, a sulfinylamino group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(sulfinylamino)-, methyl ester typically involves the reaction of benzoic acid derivatives with sulfinylamino compounds under specific conditions. One common method involves the esterification of benzoic acid with methanol in the presence of a catalyst, followed by the introduction of the sulfinylamino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using benzoic acid and methanol, followed by the addition of sulfinylamino groups through catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(sulfinylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the sulfinylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(sulfinylamino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(sulfinylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ester group allows for easy hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-(methylamino)-, methyl ester
- Benzoic acid, 2-amino-, methyl ester
- Benzoic acid, 2-benzoyl-, methyl ester
Uniqueness
Methyl 2-(sulfinylamino)benzoate is unique due to the presence of the sulfinylamino group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
17419-96-4 |
---|---|
Molekularformel |
C8H7NO3S |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
methyl 2-(sulfinylamino)benzoate |
InChI |
InChI=1S/C8H7NO3S/c1-12-8(10)6-4-2-3-5-7(6)9-13-11/h2-5H,1H3 |
InChI-Schlüssel |
FRUAENRTIXFVFR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1N=S=O |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1N=S=O |
Synonyme |
2-Sulfinylaminobenzoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.